

A Researcher's Guide to Validated Analytical Standards for 3,4-Dimethoxyphenethylamine

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Compound of Interest

Compound Name: 3,4-Dimethoxyphenethylamine

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For researchers, scientists, and professionals in drug development, the selection of a high-quality analytical standard is a critical first step in ensuring the accuracy and reproducibility of experimental results. This guide provides a comparative overview of commercially available validated analytical standards for **3,4-Dimethoxyphenethylamine** (3,4-DMPEA), also known as homoveratrylamine. This compound is of significant interest in neuropharmacology and forensic science due to its structural relationship to dopamine and other psychoactive phenethylamines.

Comparison of Commercially Available 3,4-DMPEA Standards

The selection of an appropriate analytical standard depends on several factors, including the required purity, the chemical form (e.g., free base or salt), and the intended analytical method. Below is a comparison of 3,4-DMPEA standards offered by prominent suppliers based on publicly available data. Researchers are advised to request batch-specific Certificates of Analysis (CoA) for detailed quality control information.



Feature	Cayman Chemical	Sigma-Aldrich	Santa Cruz Biotechnology
Product Name	3,4- Dimethoxyphenethyla mine (hydrochloride)	3,4- Dimethoxyphenethyla mine	3,4- Dimethoxyphenethyla mine
CAS Number	635-85-8 (HCl salt)	120-20-7 (free base) [1]	120-20-7 (free base) [2]
Molecular Formula	C10H15NO2 • HCl[3]	C10H15NO2[1]	C10H15NO2[2]
Formula Weight	217.7 g/mol [3][4]	181.23 g/mol [1]	181.23 g/mol [2]
Purity/Assay	≥98%[3][4]	97%[1]	Not specified
Form	Crystalline Solid[3][4]	Liquid[1]	Not specified
Storage	-20°C[3][4]	Not specified	Not specified
Intended Use	Research and forensic applications[3][4]	Precursor for synthesis[1]	Research Use Only[2]

Experimental Protocols for the Analysis of 3,4-Dimethoxyphenethylamine

The quantification of 3,4-DMPEA in various matrices is typically achieved using chromatographic techniques coupled with mass spectrometry. The following are representative protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Analysis Protocol

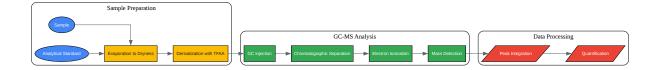
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like phenethylamines. Derivatization is often employed to improve chromatographic performance.

1. Sample Preparation and Derivatization:



- Standard Preparation: Prepare a stock solution of the **3,4-Dimethoxyphenethylamine** analytical standard in a suitable solvent such as methanol or acetonitrile. Create a series of calibration standards by serial dilution.
- Derivatization (Trifluoroacetyl derivative):
 - Evaporate a known volume of the standard or sample extract to dryness under a gentle stream of nitrogen.
 - Add 50 μL of ethyl acetate and 50 μL of trifluoroacetic anhydride (TFAA).
 - Cap the vial and heat at 70°C for 20 minutes.
 - After cooling to room temperature, evaporate the solvent and reconstitute in ethyl acetate for injection.
- 2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 μm) or equivalent.
- Inlet: Splitless mode, 250°C.
- Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-550.





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GC-MS analytical workflow for 3,4-DMPEA.

LC-MS/MS Analysis Protocol

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of 3,4-DMPEA in complex biological matrices.

- 1. Sample Preparation:
- Standard Preparation: Prepare a stock solution of the **3,4-Dimethoxyphenethylamine** analytical standard in a suitable solvent such as methanol. Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples.
- Protein Precipitation (for plasma/serum):
 - \circ To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., 3,4-DMPEA-d4).
 - Vortex for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes.
 - Transfer the supernatant to a new vial for injection.
- 2. LC-MS/MS Instrumentation and Conditions:



- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then reequilibrate at 5% B for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - 3,4-DMPEA: Q1 m/z 182.1 -> Q3 m/z 151.1
 - 3,4-DMPEA-d4 (IS): Q1 m/z 186.1 -> Q3 m/z 155.1



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